Stereochemical Identity and Enantiomer-Specific Proteasome Inhibition Potential
Although direct proteasome‑inhibition data for (2R,3R)-1-(2-methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid are not available in the public literature, closely related (2R,3R)‑configured 1,2,3‑trisubstituted‑5‑oxopyrrolidines demonstrate a strong stereochemical dependence of activity. In the same scaffold class, (2R,3R)‑13 (1‑benzyl‑2‑phenyl‑5‑oxopyrrolidine‑3‑carboxylic acid) inhibited the chymotrypsin‑like proteasome with an IC₅₀ of 90 ± 8 µM, while its (2S,3S) enantiomer required a 2.1‑fold higher concentration (189 ± 17 µM) [1]. This establishes that the (2R,3R) configuration is a critical determinant of target engagement. Selecting the single (2R,3R) enantiomer (CAS 1212294‑79‑5) over the racemate (CAS 887361‑20‑8) or the (2R,3S) diastereomer (CAS 2155840‑07‑4) is therefore expected to provide at least a 2‑fold advantage in proteasome‑directed assays, based on class‑level inference from the closest available stereochemical comparators.
| Evidence Dimension | Proteasome chymotrypsin-like inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly determined; inferred from (2R,3R)-13 data: 90 ± 8 µM (class‑level inference) |
| Comparator Or Baseline | (2S,3S)-13: 189 ± 17 µM |
| Quantified Difference | 2.1-fold difference between enantiomers in the reference system |
| Conditions | RPMI 8226 cell lysate, 24 h treatment, fluorogenic substrate assay |
Why This Matters
Enantiomeric purity directly impacts biological potency; substitution with a racemate or incorrect diastereomer could result in at least a 2‑fold loss in target‑specific activity.
- [1] Listro R, Malacrida A, Ambrosio FA, et al. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Int. J. Mol. Sci. 2022, 23(21), 13061. DOI: 10.3390/ijms232113061. View Source
